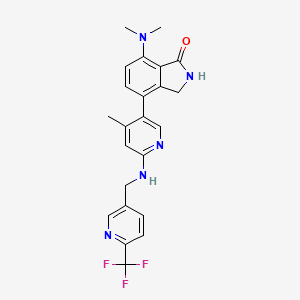

Csf1R-IN-14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Csf1R-IN-14 is a compound that targets the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor crucial for the development, survival, proliferation, migration, and differentiation of various myeloid cells such as monocytes, macrophages, dendritic cells, and osteoclasts . This compound has gained attention for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Méthodes De Préparation

The synthesis of Csf1R-IN-14 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .

Analyse Des Réactions Chimiques

Csf1R-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Applications De Recherche Scientifique

Csf1R-IN-14 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CSF1R in various biochemical pathways. In biology, it is used to investigate the function of myeloid cells and their role in immune responses. In medicine, this compound is being explored as a potential therapeutic agent for treating cancers, neurodegenerative diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and therapeutic strategies .

Mécanisme D'action

Csf1R-IN-14 exerts its effects by binding to the colony-stimulating factor 1 receptor (CSF1R) on the surface of myeloid cells. This binding inhibits the activation of CSF1R by its ligands, colony-stimulating factor 1 (CSF1) and interleukin 34 (IL34). By blocking CSF1R activation, this compound prevents the downstream signaling pathways that promote the survival, proliferation, and migration of myeloid cells. This inhibition can reduce inflammation and tumor growth, making it a promising therapeutic agent .

Comparaison Avec Des Composés Similaires

Csf1R-IN-14 is unique in its high selectivity and potency for CSF1R compared to other similar compounds. Some similar compounds include BPR1R024, which also targets CSF1R but has different structural features and binding affinities . Other CSF1R inhibitors, such as PLX3397 and emactuzumab, have been studied for their therapeutic potential in various diseases, but this compound stands out due to its specific molecular interactions and efficacy .

Activité Biologique

Csf1R-IN-14 is a selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a critical tyrosine kinase receptor involved in the regulation of macrophage and microglial cell functions. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of CSF1R

CSF1R plays a vital role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia. It is activated by its ligands, CSF-1 and IL-34, leading to receptor dimerization and autophosphorylation, which triggers downstream signaling pathways such as PI3K/Akt and MAPK pathways. These pathways are essential for various cellular processes including cell survival, proliferation, and migration .

This compound selectively inhibits CSF1R activity, thereby modulating its downstream signaling pathways. The inhibition results in:

- Decreased Survival of Macrophages : Inhibition leads to reduced survival signals in macrophages, resulting in decreased cell viability under inflammatory conditions.

- Altered Cytokine Production : this compound treatment has been shown to alter the production of pro-inflammatory cytokines, which can influence immune responses .

- Impact on Microglial Function : In the central nervous system (CNS), this compound affects microglial activation states, potentially shifting them from a pro-inflammatory to an anti-inflammatory phenotype .

Case Studies and Experimental Evidence

- Macrophage Depletion Studies : Research indicated that this compound significantly depletes macrophages in various models, highlighting its potential utility in diseases characterized by macrophage infiltration such as cancer and neurodegenerative disorders .

- Neuroprotective Effects : In models of neuroinflammation, this compound demonstrated neuroprotective effects by reducing microglial activation and subsequent neuronal damage. This suggests a therapeutic avenue for conditions like Alzheimer's disease where microglial overactivation is detrimental .

- Tumor Microenvironment Modulation : Studies have shown that this compound can alter the tumor microenvironment by inhibiting tumor-associated macrophages (TAMs), which are known to promote tumor growth and metastasis. This modulation can enhance the efficacy of other cancer therapies .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

Formule moléculaire |

C23H22F3N5O |

|---|---|

Poids moléculaire |

441.4 g/mol |

Nom IUPAC |

7-(dimethylamino)-4-[4-methyl-6-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]pyridin-3-yl]-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C23H22F3N5O/c1-13-8-20(28-10-14-4-7-19(27-9-14)23(24,25)26)29-11-16(13)15-5-6-18(31(2)3)21-17(15)12-30-22(21)32/h4-9,11H,10,12H2,1-3H3,(H,28,29)(H,30,32) |

Clé InChI |

LQMFEIJMCZMXPW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC=C1C2=C3CNC(=O)C3=C(C=C2)N(C)C)NCC4=CN=C(C=C4)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.